Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt
Description
Historical Development of NHS-Ester-Based Reagents
The foundation of modern bioconjugation techniques lies in the discovery of N-hydroxysuccinimide (NHS) esters in 1963, which introduced a paradigm shift in covalent labeling strategies. NHS esters emerged as superior alternatives to earlier acylating agents due to their enhanced reactivity with primary amines under physiological conditions (pH 7–9). The incorporation of sulfonate groups into NHS esters, exemplified by sulfo-NHS derivatives, further improved water solubility and eliminated the need for organic solvents like dimethyl sulfoxide (DMSO). This innovation enabled applications in cell-surface protein labeling, where membrane impermeability became a critical advantage.
Sulfo-NHS-LC-Biotin, first commercialized in the late 20th century, represents an optimized variant with a 22.4 Å spacer arm (6-aminocaproic acid) that balances steric hindrance reduction and biotin-avidin binding efficiency. Its design addressed limitations of shorter-chain biotinylation reagents, which often impaired detection sensitivity due to spatial constraints.
Role in Modern Protein Labeling Methodologies
In contemporary workflows, Sulfo-NHS-LC-Biotin is indispensable for:
- Site-specific biotinylation of lysine residues and N-terminal amines.
- Cell-surface protein isolation , leveraging its inability to penetrate lipid bilayers.
- Antibody labeling for ELISA, Western blotting, and affinity purification.
The reagent’s compatibility with aqueous buffers (solubility: 10 mg/mL in water) simplifies protocols while minimizing protein denaturation risks. Studies demonstrate labeling efficiencies of 1–6 biotin molecules per antibody at molar ratios of 20:1 (biotin:protein).
Properties
IUPAC Name |
sodium;2,5-dioxo-1-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWLCLUQNFDIS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N4NaO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405518 | |
| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191671-46-2 | |
| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Chemical Synthesis
The synthesis of Sulfo-NHS-LC-Biotin involves a three-step process:
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Biotin Activation : Biotin is functionalized with a hexanoic acid spacer via carbodiimide-mediated coupling. Dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) facilitates the formation of an amide bond between biotin’s carboxyl group and hexanoic acid’s amine, yielding biotinamidohexanoic acid.
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NHS Ester Formation : The intermediate reacts with N-hydroxysuccinimide (NHS) under anhydrous conditions, forming a stable NHS ester. This step requires precise stoichiometry, typically a 1.2:1 molar ratio of NHS to biotinamidohexanoic acid, to minimize side reactions.
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Sulfonation : Introduction of a sulfonate group at the NHS ring’s 3-position enhances water solubility. This is achieved through reaction with sodium sulfite in a polar aprotic solvent such as dimethylformamide (DMF), followed by ion exchange to isolate the sodium salt.
Table 1: Key Reaction Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Biotin Activation | DCC, Hexanoic Acid | 0°C, 4h, Argon Atmosphere | 78–85 |
| NHS Ester Formation | NHS, DMF | RT, 12h, Stirring | 90–95 |
| Sulfonation | Na₂SO₃, DMF | 50°C, 6h, pH 8.5 | 65–70 |
Industrial-Scale Production
Scalability Challenges and Solutions
Industrial synthesis prioritizes cost efficiency and purity (>95%). Key adaptations from laboratory methods include:
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Continuous Flow Reactors : Replace batch processing to enhance reaction uniformity and reduce hydrolysis of the NHS ester.
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In-Line Purification : Multi-stage crystallization using ethanol-water mixtures (70:30 v/v) removes unreacted biotin and DCC byproducts.
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Lyophilization : Final product is freeze-dried to stabilize the hygroscopic sodium salt, with residual moisture maintained below 1%.
Quality Control Metrics
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HABA Assay : Quantifies biotin incorporation via absorbance at 500 nm (ε = 34,000 M⁻¹cm⁻¹).
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HPLC Purity : Reverse-phase C18 columns (5 µm, 4.6 × 150 mm) with 0.1% TFA/acetonitrile gradients confirm >98% purity.
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Mass Spectrometry : ESI-MS validates the molecular ion peak at m/z 556.59 [M+Na]⁺.
Laboratory-Scale Protocols
Stepwise Preparation
Table 2: Optimization Guidelines
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.2–8.5 | Maximizes amine reactivity |
| Molar Excess | 10–20× | Balances labeling and cost |
| Temperature | 4°C (stability) vs. 25°C (speed) | Trade-off between hydrolysis and reaction rate |
Troubleshooting Common Issues
Low Biotin Incorporation
Protein Aggregation
Hydrolysis Artifacts
-
Cause : Prolonged exposure to aqueous buffers.
| Vendor | Purity (%) | Reaction Time (min) | Price per 50mg ($) |
|---|---|---|---|
| Fisher Scientific | 98.5 | 30 | 256 |
| ProteoChem | 97.8 | 45 | 210 |
| G-Biosciences | 96.2 | 60 | 185 |
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues on proteins.
Conditions: Mild alkaline conditions (pH 7.2-8.5) are optimal for the reaction.
Major Products
The major product formed from the reaction of this compound with primary amines is a biotinylated molecule. This biotinylated molecule can then be used for various applications, including affinity purification and detection assays.
Scientific Research Applications
Biotinylation of Proteins
One of the primary applications of Sulfo-NHS-LC-Biotin is in the biotinylation of proteins for various assays:
- Immunoprecipitation: It enhances the detection of specific proteins by allowing them to be captured using streptavidin-coated beads. This method is crucial for studying protein interactions and signaling pathways .
- Western Blotting: Biotinylated proteins can be visualized using streptavidin conjugated to enzymes or fluorophores, increasing sensitivity and specificity in detection .
DNA Detection and Analysis
Sulfo-NHS-LC-Biotin is also employed in nucleic acid research:
- DNA Microarrays: The compound can be used to biotinylate DNA probes, facilitating their attachment to solid supports for hybridization studies .
- PCR Applications: Biotinylated primers allow for the easy isolation and detection of PCR products through streptavidin-based methods .
Enhanced Detection Methods
The compound enhances various analytical techniques:
- ELISA (Enzyme-Linked Immunosorbent Assay): Biotinylation improves the binding efficiency of antibodies and antigens, resulting in increased assay sensitivity .
- Mass Spectrometry: Biotinylated proteins can be enriched prior to mass spectrometric analysis, improving the identification of low-abundance proteins .
Immunoassays Using Sulfo-NHS-LC-Biotin
A study by Hnatowich et al. demonstrated the effectiveness of biotinylated antibodies in immunoassays, showing a significant increase in signal intensity when using streptavidin-conjugated reporters compared to non-biotinylated controls .
Protein Interaction Studies
Research conducted by Gretch et al. utilized Sulfo-NHS-LC-Biotin for studying protein-protein interactions in cell signaling pathways. The biotinylation allowed for efficient capture and subsequent analysis via mass spectrometry, revealing critical interaction networks involved in cellular responses .
Data Table: Comparison of Applications
| Application | Methodology | Advantages |
|---|---|---|
| Immunoprecipitation | Use of streptavidin beads | High specificity and sensitivity |
| DNA Microarrays | Biotinylation of DNA probes | Enhanced hybridization efficiency |
| ELISA | Biotinylated antibodies | Increased signal detection |
| Mass Spectrometry | Enrichment of biotinylated proteins | Improved identification of low-abundance proteins |
Mechanism of Action
The mechanism of action of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt involves the formation of a stable amide bond between the NHS ester group and primary amines on target molecules. This reaction results in the covalent attachment of biotin to the target molecule. The biotinylated molecule can then interact with avidin or streptavidin, which have a high affinity for biotin, enabling various downstream applications such as purification and detection.
Comparison with Similar Compounds
Research Findings and Case Studies
- Protein Avidin-Biotin Systems : Sulfo-NHS-LC-Biotin reduces antigenicity in solid-phase assays (e.g., ELISA) by minimizing direct antibody-carrier interactions .
- Toll-like Receptor Studies : Used to investigate sugar transport mechanisms via Glut1 in tumor treatment models .
- Electrochemical Impedance Spectroscopy (EIS) : Binding to streptavidin alters impedance spectra, enabling real-time monitoring of conformational changes .
Notes on Discrepancies
- CAS Number Variants: and list 127062-22-0 as an alternative CAS for Sulfo-NHS-LC-Biotin, while most sources cite 191671-46-2. This discrepancy may arise from supplier-specific nomenclature .
- Pricing Differences: Santa Cruz Biotechnology prices 100 mg at $600 , while other vendors list \sim$430–$826 , reflecting supplier-specific margins.
Biological Activity
Sulfo-N-succinimidyl 6-(biotinamido)hexanoate, sodium salt, commonly referred to as Sulfo-NHS-LC-Biotin , is a water-soluble biotinylation reagent widely utilized in biological research for labeling proteins and antibodies. This compound is particularly valued for its ability to selectively modify primary amines in proteins without penetrating cell membranes, making it ideal for surface protein labeling. The following sections delve into its biological activity, applications, and relevant research findings.
- Molecular Formula : C₂₀H₂₉N₄NaO₉S₂
- Molecular Weight : 556.59 g/mol
- CAS Number : 127062-22-0
- Solubility : Soluble in water (10 mg/mL), DMF, and DMSO
- Reactivity : Reacts with primary amines to form stable amide bonds
Sulfo-NHS-LC-Biotin functions through the formation of an irreversible bond with primary amines. The sulfo-NHS group enhances water solubility compared to traditional NHS esters and prevents cellular uptake due to its negative charge. This characteristic allows for selective labeling of proteins on the cell surface while avoiding intracellular modifications .
Applications in Research
- Protein Labeling : Primarily used for biotinylating antibodies and proteins to facilitate their detection through streptavidin-based systems.
- Cell Surface Labeling : Due to its impermeability, it is employed to label surface proteins on live cells without affecting intracellular components.
- Biosensor Development : Used in the functionalization of biosensors, enhancing their sensitivity and specificity by immobilizing biomolecules onto sensor surfaces .
Case Study 1: Antibody Labeling
A study demonstrated the efficacy of Sulfo-NHS-LC-Biotin in labeling antibodies for use in ELISA assays. The biotinylated antibodies showed enhanced binding affinity to streptavidin-coated plates, leading to improved detection limits compared to non-biotinylated controls. The optimal conditions for biotinylation were found at pH 7.4, which facilitated maximum reaction efficiency .
Case Study 2: Surface Protein Analysis
Research involving schistosome parasites utilized Sulfo-NHS-LC-Biotin to label surface proteins. This approach allowed for the identification of specific antigens that could be targeted for vaccine development. The study highlighted the reagent's ability to selectively label proteins without permeating the cell membrane, thus preserving the integrity of intracellular components .
Comparative Analysis of Biotinylation Reagents
| Reagent Name | Spacer Length (Angstroms) | Cell Permeability | Application |
|---|---|---|---|
| Sulfo-NHS-LC-Biotin | 22.4 | Cell-impermeant | Protein/Antibody labeling |
| NHS-Biotin | 11.4 | Cell-permeable | General biotinylation |
| Biotin-XX-NHS | 36 | Cell-impermeant | Surface protein labeling |
This table illustrates how different biotinylation reagents vary in spacer length and permeability, influencing their specific applications in biological research.
Q & A
Basic Questions
Q. How to design a protocol for labeling cell surface proteins using this reagent?
- Methodological Answer :
- Step 1 : Wash cells with ice-cold PBS (pH 7.2–7.4) to preserve membrane integrity.
- Step 2 : Prepare a 1–2 mg/mL solution of the reagent in pH 8.0 buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl) to ensure optimal NHS-ester reactivity.
- Step 3 : Incubate cells with the reagent at 4°C for 30–45 min to minimize internalization .
- Step 4 : Quench unreacted groups with 50 mM Tris-HCl (pH 8.0) for 15 min.
- Validation : Confirm biotinylation efficiency via SDS-PAGE followed by streptavidin-HRP blotting .
Q. What factors influence the reagent’s reactivity with lysine residues?
- Key Variables :
- pH : Optimal reactivity occurs at pH 7.5–8.4. Below pH 7.0, NHS-ester hydrolysis accelerates, reducing labeling efficiency.
- Temperature : Use 4°C for cell surface labeling to prevent endocytosis; room temperature for purified proteins.
- Molar Ratio : A 10:1 molar excess of reagent to protein ensures complete labeling without aggregation .
Q. How to store and handle the reagent to maintain stability?
- Guidelines :
- Store desiccated at -20°C; avoid repeated freeze-thaw cycles.
- Prepare fresh solutions in anhydrous DMSO or pH 8.0 buffers.
- Follow lab safety protocols: Wear gloves, avoid inhalation, and ensure proper ventilation due to sulfonate group reactivity .
Advanced Research Questions
Q. How does the 22.4 Å spacer arm impact avidin-biotin binding in sterically constrained systems?
- Mechanistic Insight :
- The extended spacer minimizes steric hindrance between biotin and avidin, particularly in solid-phase assays (e.g., ELISA, nitrocellulose DNA detection).
- Application Example : In Protein Avidin-Biotin Capture Systems, this spacer enhances antibody-antigen recognition by reducing surface-induced conformational changes .
- Comparative Data : Shorter spacers (e.g., 13.5 Å in sulfo-NHS-SS-biotin) show 30% lower binding efficiency in surface plasmon resonance (SPR) assays .
Q. How to resolve contradictions in biotinylation efficiency across experimental setups?
- Troubleshooting Framework :
- Buffer Variability : Phosphate buffers (pH 8.0) improve labeling vs. Tris-based buffers, which quench NHS-esters prematurely .
- Protein Accessibility : Membrane proteins with buried lysines may require detergent solubilization (e.g., 0.1% Triton X-100) for effective labeling .
- Quantitative Analysis : Use LC-MS/MS to map biotinylated lysines and identify steric/electrostatic barriers .
Q. What advanced techniques leverage this reagent for dynamic protein interaction studies?
- Innovative Applications :
- Live-Cell Dynamic Combinatorial Chemistry : Biotinylate cell surface receptors to track ligand-receptor complex redistribution in real time using streptavidin-quantum dot conjugates .
- Single-Molecule Imaging : Combine with anti-biotin Fab fragments for super-resolution microscopy of membrane protein clusters .
Q. How to optimize biotinylation for structural studies (e.g., cryo-EM, X-ray crystallography)?
- Best Practices :
- Controlled Labeling : Use substoichiometric reagent ratios (1:1–1:3) to avoid disrupting protein folding.
- Tag Validation : Introduce a His-tag for tandem affinity purification, ensuring biotinylation does not interfere with crystallization .
Methodological Tables
Table 1 : Comparison of Biotinylation Reagents
Table 2 : Buffer Compatibility for Labeling
| Buffer Type | pH | Reactivity (Relative %) |
|---|---|---|
| Sodium Phosphate | 8.0 | 100% |
| Tris-HCl | 8.0 | 20% |
| HEPES | 7.5 | 85% |
| Borate | 9.0 | 75% |
| References |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
